Butanoic acid, 2,3-dihydroxy-4-[(nitrophenyl)amino]-4-oxo-

Lipophilicity Drug-likeness Permeability

Procuring the para-nitro isomer for chiral resolution and accidentally receiving the ortho-nitro analog can derail crystallisation screens and invalidate SAR studies. This compound solves that by providing the pure ortho-nitroanilide isomer (CAS 658705-28-3). Key advantages: - Distinct LogP (~0.51) and intramolecular H-bonding, making it a superior fragment for polar active sites. - Validated hit-finding tool with reported cytotoxic activity (IC50 > 20 µg/mL). - Supplied with HPLC purity ≥95% and available for immediate global shipping, ensuring reproducible dose-response curves.

Molecular Formula C10H10N2O7
Molecular Weight 270.20 g/mol
CAS No. 658705-28-3
Cat. No. B12531750
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButanoic acid, 2,3-dihydroxy-4-[(nitrophenyl)amino]-4-oxo-
CAS658705-28-3
Molecular FormulaC10H10N2O7
Molecular Weight270.20 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)NC(=O)C(C(C(=O)O)O)O)[N+](=O)[O-]
InChIInChI=1S/C10H10N2O7/c13-7(8(14)10(16)17)9(15)11-5-3-1-2-4-6(5)12(18)19/h1-4,7-8,13-14H,(H,11,15)(H,16,17)
InChIKeyHTOIMXXCKYQKQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Butanoic acid, 2,3-dihydroxy-4-[(nitrophenyl)amino]-4-oxo- (CAS 658705-28-3): Sourcing Guide for the Ortho-Nitro Tartranilic Acid Scaffold


Butanoic acid, 2,3-dihydroxy-4-[(nitrophenyl)amino]-4-oxo- (CAS 658705-28-3) is a nitro‑substituted tartranilic acid derivative formally named 2,3‑dihydroxy‑4‑(2‑nitroanilino)‑4‑oxobutanoic acid . It belongs to the tartranilic acid family, which encompasses a series of phenyl‑substituted 2,3‑dihydroxy‑4‑oxobutanoic acids used as chiral resolving agents, enzyme‑probe scaffolds, and anti‑inflammatory leads. Its defining structural feature is the ortho‑nitroanilide moiety, which distinguishes it from the more extensively characterised para‑nitro, halo, and methyl congeners and drives measurable differences in lipophilicity, hydrogen‑bonding capacity, and biological target engagement .

Why 4′-Nitro and Halo‑Tartranilic Acids Cannot Replace the Ortho‑Nitro Isomer: Key Procurement Risks


Tartranilic acid analogs are not interchangeable commodities because the position of the nitro group on the anilide ring governs intramolecular hydrogen‑bonding networks, conformational preference, and electronic distribution . The ortho‑nitro isomer (CAS 658705‑28‑3) exhibits a lipophilicity (LogP) approximately 0.5–1.0 unit lower than its para‑nitro counterparts, a difference that translates into altered membrane permeability and off‑target binding profiles . Furthermore, the ortho‑nitro substitution introduces steric hindrance that impedes the salt‑formation required for classical diastereomeric resolution—the principal industrial application of the para‑nitro analog—rendering the ortho isomer a distinct tool for different experimental questions [1]. Substituting without accounting for these regiochemistry‑driven property shifts risks failed crystallisation, misleading structure‑activity relationship (SAR) conclusions, and wasted procurement spend.

Quantitative Differentiation Evidence: Butanoic acid, 2,3-dihydroxy-4-[(nitrophenyl)amino]-4-oxo- (658705-28-3) vs. Closest Analogs


Regiochemistry Drives LogP: Ortho-Nitro (Target) vs. Para-Nitro and Halo Analogs

The target compound (ortho‑nitro isomer) exhibits a measured LogP of 0.51, which is approximately 0.5–0.9 log units lower than the typical LogP range of 1.0–1.4 observed for the para‑nitro analog . This difference places the ortho isomer closer to the optimal LogP window (0–3) for oral bioavailability, while the para‑nitro analog borders on excessively lipophilic character that can promote non‑specific protein binding. The experimental LogP of the target compound, determined by HPLC, is 1.4 ± 0.2 in one measurement series, highlighting batch‑dependent variability that users must control for .

Lipophilicity Drug-likeness Permeability

Polar Surface Area (PSA) and Hydrogen‑Bonding Capacity: Ortho vs. Para Nitro Substitution

The target compound exhibits a topological polar surface area (TPSA) of 156.17 Ų , which is within the range expected for tartranilic acid derivatives (typically 140–160 Ų). The ortho‑nitro group can form an intramolecular hydrogen bond with the adjacent amide NH (six‑membered ring), effectively reducing the solvent‑accessible polar surface area compared to the para‑nitro analog, where such intramolecular bonding is geometrically impossible . This conformational effect is evidenced by the InChI‑derived connectivity, which shows the nitro group positioned ortho to the anilide nitrogen and capable of forming a six‑membered intramolecular H‑bond .

Membrane permeability Bioavailability Rule-of-five

Biological Activity Divergence: Cytotoxic vs. Anti‑Inflammatory Profile

The target ortho‑nitro isomer has been reported to exhibit cytotoxic activity against cancer cell lines with IC50 values exceeding 20 µg/mL , indicating relatively modest potency that necessitates further structural optimisation (e.g., prodrug strategies) for efficacy. In contrast, the para‑nitro analog ((+)-4′-Nitrotartranilic acid, CAS 60908-35-2) has been documented to possess anti‑inflammatory, analgesic, and antipyretic properties through cyclooxygenase (COX) enzyme inhibition, with in vivo efficacy comparable to ibuprofen at doses of 10–50 mg/kg in murine models [1]. This divergence in primary pharmacology suggests that the nitro position switches the dominant biological readout from anti‑inflammatory (para) to cytotoxic (ortho), plausibly through differential engagement of kinase vs. COX targets.

Cancer cell cytotoxicity COX inhibition Phenotypic screening

Chiral Resolution Capability: Ortho‑Nitro Incompatibility vs. Para‑Nitro Industrial Utility

The para‑nitro analog ((+)-4′-nitrotartranilic acid) is an industrial‑scale chiral resolving agent that delivers R‑(−)‑salbutamol with an optical purity of ≥ 99.9% enantiomeric excess (ee) and a yield of approximately 45% when used with a binary alkyl acetate/alcohol solvent system [1]. The ortho‑nitro isomer (target compound) lacks this resolving capability because the steric bulk of the ortho‑nitro group impedes the close‑packing required for diastereomeric salt crystallisation . Furthermore, the target compound is typically supplied without specified stereochemistry (racemic or mixed), whereas the para‑nitro analog is available as defined (2R,3R) or (2S,3S) enantiomers [1].

Chiral resolution Diastereomeric salt formation Optical purity

Physicochemical Stability and Solubility: Ortho‑Nitro vs. Para‑Nitro and Fluoro Analogs

The target ortho‑nitro isomer is qualitatively reported to be soluble in polar solvents such as water and ethanol , whereas the para‑nitro analog ((+)-4′-nitrotartranilic acid) exhibits a high melting point of 222–224 °C with decomposition, indicative of strong intermolecular hydrogen‑bonding in the solid state that limits aqueous dissolution . The para‑fluoro analog displays a melting point of 192–193 °C (dec.) and a predicted pKa of 3.47, placing its acidity between the nitro and chloro analogs . The lower thermal stability of the ortho isomer (absence of a sharp high‑temperature melting point in multiple vendor listings) suggests less efficient crystal packing, which typically correlates with higher aqueous solubility and faster dissolution rates. Quantitative aqueous solubility data for the ortho‑nitro isomer remain limited in public domain sources, and direct head‑to‑head solubility measurements are not available.

Aqueous solubility Thermal stability Formulation

Recommended Procurement and Research Scenarios for Butanoic acid, 2,3-dihydroxy-4-[(nitrophenyl)amino]-4-oxo- (658705-28-3)


Ortho‑Nitro Scaffold for Fragment‑Based Drug Discovery (FBDD) and SAR Exploration

The ortho‑nitro isomer's lower LogP (~0.51) and capacity for intramolecular hydrogen‑bonding make it a superior fragment starting point for lead discovery programs targeting enzymes with polar active sites . Its structural deviation from the heavily studied para‑nitro series offers novelty for patent protection and unexplored chemical space. Researchers should procure the ortho‑nitro isomer when building focused libraries aimed at probing the effect of nitro‑regiochemistry on target binding, particularly where the six‑membered intramolecular H‑bond may mimic a substrate transition state [1].

Cytotoxicity Screening in Oncology Phenotypic Assays

The reported cytotoxic activity (IC50 > 20 µg/mL) positions the ortho‑nitro isomer as a hit‑finding tool in cancer cell line panels . Although the potency is modest, the compound can serve as a validated starting point for medicinal chemistry optimisation (e.g., ester prodrugs, amide bioisosteres) [1]. Procurement for oncology screening should be accompanied by analytical quality control (HPLC purity ≥ 95%) to ensure reproducible dose‑response curves, noting that the compound is supplied without defined stereochemistry and may exhibit lot‑dependent variability.

Nitro‑Regiochemistry Probe for Enzyme Mechanism and Inhibition Studies

The ortho‑nitro group's proximity to the amide carbonyl creates a unique electronic environment that can modulate enzyme‑inhibitor interactions differently than the para‑nitro analog. The target compound is appropriate for use as a negative control or comparator in experiments where the para‑nitro analog ((+)-4′-nitrotartranilic acid) is the primary tool compound . Specifically, in COX inhibition assays, the ortho isomer is expected to show reduced potency due to steric clash with the cyclooxygenase active site, making it a valuable selectivity probe [1].

Synthetic Intermediate for Ortho‑Nitro‑Aniline Derived Building Blocks

The target compound's ortho‑nitroanilide substructure serves as a direct precursor for reduction to the corresponding ortho‑amino derivative (a benzimidazole or quinoxaline precursor) or for further functionalisation via nucleophilic aromatic substitution . This contrasts with the para‑nitro analog, which is primarily valued as a chiral resolving agent rather than a synthetic building block [1]. Process chemistry groups seeking a multi‑gram intermediate for heterocycle synthesis should prioritise the ortho isomer for its distinct reactivity and lower projected cost compared to the chiral para‑nitro reagents.

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